molecular formula C8H8BrFO3S B8477557 3-Bromo-4-fluorobenzyl methanesulfonate

3-Bromo-4-fluorobenzyl methanesulfonate

Cat. No. B8477557
M. Wt: 283.12 g/mol
InChI Key: CQRPPGIXLKWUQI-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A cooled (−20° C.) solution of 3-bromo-4-fluorobenzyl alcohol (Oakwood; 500 mg; 2.44 mmol) and methanesulfonyl chloride (123 μL; 1.59 mmol) in DCM (5 mL) was treated with a solution of triethylamine (255 μL; 1.83 mmol) in DCM (2.5 mL). The reaction mixture was allowed to warm to RT and stirred for 30 minutes before being quenched with water. The phases were separated and the organic phase was washed with HCl (0.1N in water) and brine, dried over MgSO4, filtered and concentrated to dryness affording a residue, which was purified by flash column chromatography), eluting with cyclohexane containing increasing amounts of EtOAc, to give the title compound as a colorless liquid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
123 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH2:5][OH:6].[CH3:11][S:12](Cl)(=[O:14])=[O:13].C(N(CC)CC)C>C(Cl)Cl>[CH3:11][S:12]([O:6][CH2:5][C:4]1[CH:7]=[CH:8][C:9]([F:10])=[C:2]([Br:1])[CH:3]=1)(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(CO)C=CC1F
Name
Quantity
123 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
255 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched with water
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with HCl (0.1N in water) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
affording a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography),
WASH
Type
WASH
Details
eluting with cyclohexane containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of EtOAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OCC1=CC(=C(C=C1)F)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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